molecular formula C9H8Cl2N4 B11794453 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine

1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B11794453
M. Wt: 243.09 g/mol
InChI Key: IUVAIWWQDFXBDH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to yield the desired triazole compound. The reaction conditions typically involve the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical transformations and catalysis.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dichlorobenzyl group enhances the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

IUVAIWWQDFXBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)N

Origin of Product

United States

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